3-(4-Fluoro-2-methyl-phenoxy)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluoro-2-methyl-phenoxy)propanenitrile is an organic compound with the molecular formula C10H10FNO and a molecular weight of 179.1935 g/mol . This compound is characterized by the presence of a fluoro-substituted phenoxy group attached to a propanenitrile moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-2-methyl-phenoxy)propanenitrile typically involves the reaction of 4-fluoro-2-methylphenol with 3-chloropropanenitrile under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Fluoro-2-methyl-phenoxy)propanenitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Oxidation: The phenoxy group can undergo oxidation reactions to form corresponding quinones or other oxidized products.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Amides: Formed from nucleophilic substitution of the nitrile group.
Quinones: Formed from oxidation of the phenoxy group.
Primary Amines: Formed from reduction of the nitrile group.
Wissenschaftliche Forschungsanwendungen
3-(4-Fluoro-2-methyl-phenoxy)propanenitrile is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: As a potential lead compound in the development of pharmaceuticals targeting specific enzymes or receptors.
Industry: In the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 3-(4-Fluoro-2-methyl-phenoxy)propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The fluoro-substituted phenoxy group can mimic natural substrates or inhibitors, leading to competitive binding and modulation of biological activity. The nitrile group can also participate in hydrogen bonding and other interactions, enhancing the compound’s affinity for its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Fluorophenoxy)propanenitrile: Similar structure but lacks the methyl group on the phenyl ring.
3-(2-Fluoro-4-hydroxyphenyl)-3-oxopropanenitrile: Contains a hydroxyl group instead of a methyl group.
4-Fluoro-2-methylphenol: The starting material for the synthesis of 3-(4-Fluoro-2-methyl-phenoxy)propanenitrile
Uniqueness
This compound is unique due to the presence of both a fluoro-substituted phenoxy group and a nitrile group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H10FNO |
---|---|
Molekulargewicht |
179.19 g/mol |
IUPAC-Name |
3-(4-fluoro-2-methylphenoxy)propanenitrile |
InChI |
InChI=1S/C10H10FNO/c1-8-7-9(11)3-4-10(8)13-6-2-5-12/h3-4,7H,2,6H2,1H3 |
InChI-Schlüssel |
IWZDCCBHBNZBPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)F)OCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.